molecular formula C23H26N6O3S3 B4655110 7-[({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-[({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B4655110
M. Wt: 530.7 g/mol
InChI Key: ZKLKNKJKRNDKCK-UHFFFAOYSA-N
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Description

7-[({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core thiazolo[3,2-a]pyrimidin-5-one structure, followed by the introduction of the triazole and piperidine moieties. The final step involves the addition of the methylsulfonyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-[({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Biology: Researchers are exploring the compound’s potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: The compound’s pharmacological properties are being investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound may find use in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 7-[({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one stands out due to its complex structure, which combines multiple functional groups in a single molecule

Properties

IUPAC Name

7-[[5-(1-methylsulfonylpiperidin-3-yl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3S3/c1-35(31,32)27-10-5-8-18(15-27)21-25-26-23(29(21)11-9-17-6-3-2-4-7-17)34-16-19-14-20(30)28-12-13-33-22(28)24-19/h2-4,6-7,12-14,18H,5,8-11,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLKNKJKRNDKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C(N2CCC3=CC=CC=C3)SCC4=CC(=O)N5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 2
7-[({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 3
7-[({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 4
Reactant of Route 4
7-[({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 5
Reactant of Route 5
7-[({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 6
Reactant of Route 6
7-[({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

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